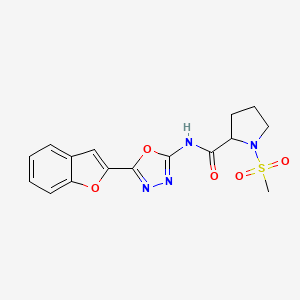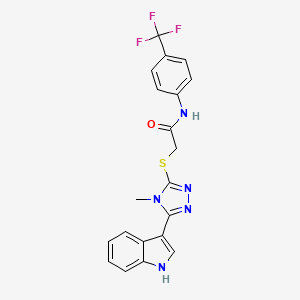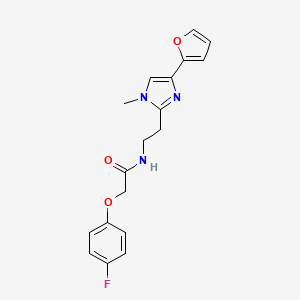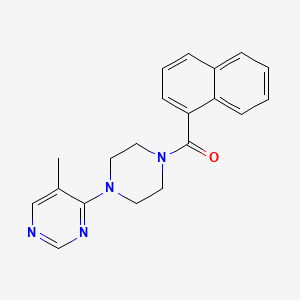
3-bromo-N-(4-(furan-3-yl)benzyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecule contains several functional groups that could influence its properties and reactivity. The benzamide group is polar and can participate in hydrogen bonding, the bromine atom is a good leaving group, and the furan ring is aromatic and can participate in electrophilic aromatic substitution reactions .Chemical Reactions Analysis
The compound could undergo various reactions. For example, the bromine atom could be replaced by other groups in a nucleophilic substitution reaction. The benzamide group could react with bases or acids, and the furan ring could undergo electrophilic aromatic substitution .Applications De Recherche Scientifique
Furan Derivatives in Drug Design and Synthesis
Furan derivatives play a significant role in medicinal chemistry, serving as crucial building blocks in the design and synthesis of bioactive molecules. Ostrowski (2022) highlighted the importance of furan and thiophene substituents in the medicinal chemistry of nucleobases, nucleosides, and their analogues. These components are integral in developing compounds with optimized antiviral, antitumor, antimycobacterial, or antiparkinsonian actions. Furan rings, due to their ability to penetrate the central nervous system (CNS), have been investigated for potential treatments of neurological disorders (Ostrowski, 2022).
Supramolecular Chemistry and Material Science
Benzamide and furan derivatives find extensive application in supramolecular chemistry and material science. Cantekin, de Greef, and Palmans (2012) discussed benzene-1,3,5-tricarboxamide (BTA) derivatives for their self-assembly into nanometer-sized structures, stabilized by hydrogen bonding. These structures have potential applications ranging from nanotechnology and polymer processing to biomedical fields (Cantekin, de Greef, & Palmans, 2012).
Environmental and Ecological Research
Research on the environmental and ecological impact of brominated and furan compounds, such as polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs), is critical. Birnbaum, Staskal, and Diliberto (2003) reviewed the health effects of PBDDs and PBDFs, noting their similarity in toxicity profiles to their chlorinated homologs. The study emphasizes the need for further research to assess potential risks, considering the limited exposure data and the increasing use of brominated flame retardants (Birnbaum, Staskal, & Diliberto, 2003).
Renewable Chemical Sources and Sustainable Development
The conversion of plant biomass into furan derivatives represents a sustainable pathway for producing valuable chemicals. Chernyshev, Kravchenko, and Ananikov (2017) discussed the transformation of hexose carbohydrates and lignocellulose into 5-hydroxymethylfurfural (HMF) and its derivatives. These compounds serve as platform chemicals for manufacturing polymers, fuels, and other functional materials, highlighting the potential of furan derivatives in replacing non-renewable hydrocarbon sources (Chernyshev, Kravchenko, & Ananikov, 2017).
Safety and Hazards
As with any chemical compound, handling “3-bromo-N-(4-(furan-3-yl)benzyl)benzamide” would require appropriate safety precautions. It’s important to use personal protective equipment and follow good laboratory practices. The specific hazards would depend on the properties of the compound, which could include toxicity, flammability, and reactivity .
Propriétés
IUPAC Name |
3-bromo-N-[[4-(furan-3-yl)phenyl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrNO2/c19-17-3-1-2-15(10-17)18(21)20-11-13-4-6-14(7-5-13)16-8-9-22-12-16/h1-10,12H,11H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDVAQPKTVQGKMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)NCC2=CC=C(C=C2)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-N-(4-(furan-3-yl)benzyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-(2,3-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2536929.png)



![(1R,3S)-3-[[(2S)-2-Phenylpropanoyl]amino]cyclopentane-1-carboxylic acid](/img/structure/B2536934.png)

![2-chloro-N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]pyridine-4-carboxamide](/img/structure/B2536937.png)

![4-(3-amino-1-benzofuran-2-yl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one](/img/structure/B2536941.png)
![2-[4-(3-ethylphenyl)-2,3-dioxopyrazin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2536942.png)


![N-(4-methoxybenzyl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]amine](/img/structure/B2536947.png)